molecular formula C18H18ClFN2O2S B2895874 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1396857-38-7

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No. B2895874
CAS RN: 1396857-38-7
M. Wt: 380.86
InChI Key: XVIVGCZHYOTWFT-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide is a chemical compound used in scientific research. It is also known as BAY 43-9006 or Sorafenib. Sorafenib is a kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, which plays a critical role in cell proliferation and survival. It was developed by Bayer and is approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. In

Scientific Research Applications

Copper-Catalyzed Radical N-Demethylation of Amides

A study reported the development of a copper-catalyzed N-demethylation process using N-fluorobenzenesulfonimide as an oxidant. This process, involving carbinolamines, highlights the compound's role in facilitating conversions that are pivotal in synthetic chemistry and potential drug synthesis processes (Xu Yi et al., 2020).

Fluorescent Probe Development for Selective Discrimination

Benzenesulfonamide derivatives have been utilized in designing fluorescent probes for discriminating thiophenols over aliphatic thiols, demonstrating their significant application in environmental and biological sciences. Such probes are essential for detecting toxic compounds in water samples, showcasing the compound's utility in environmental monitoring (Z. Wang et al., 2012).

Photosensitizers for Photodynamic Therapy

New benzenesulfonamide derivatives have been synthesized and shown to have high singlet oxygen quantum yields, making them potent candidates as Type II photosensitizers in photodynamic therapy for cancer treatment. Their excellent photophysical and photochemical properties underline their potential in medical applications (M. Pişkin et al., 2020).

DNA Binding and Anticancer Activity

Research has explored the effect of sulfonamide derivatives on DNA binding, cleavage, and their anticancer activity. Such compounds, including copper(II)-sulfonamide complexes, have been studied for their potential in cancer treatment, demonstrating the importance of sulfonamide derivatives in developing therapeutic agents (M. González-Álvarez et al., 2013).

Enantioselective Fluorination

A novel electrophilic fluorinating reagent, related to benzenesulfonamide, has been developed to improve the enantioselectivity of products in chemical reactions. This advancement is critical for creating specific molecular configurations in pharmaceuticals (H. Yasui et al., 2011).

properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-chloro-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2S/c1-22(14-15-7-3-2-4-8-15)12-6-5-11-21-25(23,24)16-9-10-18(20)17(19)13-16/h2-4,7-10,13,21H,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIVGCZHYOTWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide

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